molecular formula C12H8ClNS B030676 2-Chlorophenothiazine CAS No. 92-39-7

2-Chlorophenothiazine

Cat. No. B030676
CAS RN: 92-39-7
M. Wt: 233.72 g/mol
InChI Key: KFZGLJSYQXZIGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Chlorophenothiazine and its derivatives can be synthesized through various chemical reactions. For instance, 10-(Hetero/arylthio)acetyl-2-chlorophenothiazines were synthesized via the interaction of 10-chloroacetyl-2-chlorophenothiazine with heterocyclic and/or aromatic potassium mercaptide in ethanol (El-ezbawy & Alshaikh, 1990). Additionally, a one-step procedure by heating a complex of phenothiazine with cupric chloride has been reported, though with a very low yield (Hallberg & Martin, 1983).

Molecular Structure Analysis

The molecular structure of 2-Chlorophenothiazine derivatives, such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is stabilized by extensive intramolecular hydrogen bonds. These structures exhibit significant conformational characteristics, including half-chair conformations of the heterocyclic thiazine rings (Siddiqui et al., 2008).

Chemical Reactions and Properties

The chemical properties of 2-Chlorophenothiazine derivatives facilitate a range of biological activities, making them candidates for antimicrobial, antitubercular, and cytotoxic agents. For example, chloropyrazine conjugated benzothiazepine derivatives have shown significant antimicrobial and antitubercular activities (Shaik et al., 2021).

Physical Properties Analysis

The solubility of 2-Chlorophenothiazine in various organic solvents has been studied, revealing its solubility increases with temperature rise. Solvents like ethyl acetate and acetonitrile showed the strongest positive dependency on temperature. These solubility studies are crucial for optimizing the purification process of 2-Chlorophenothiazine (Wang et al., 2017).

Scientific Research Applications

  • Antidepressant Potential : 1-Chlorophenothiazine can be synthesized in a single-step procedure, showing potential for antidepressant activity in clinical trials (Hallberg & Martin, 1983).

  • Metabolic Studies : Chlorophenethazine (Elroquil, Marophen) undergoes complex biotransformation in rats, producing 14 identified metabolites, mainly consisting of S-oxide of N-dealkyl derivative and 7-hydroxy-1 (Pfeifer & Franke, 1985).

  • Antibacterial Activity : New 2-chlorophenothiazine derivatives have been synthesized, displaying potential antibacterial activity (El-ezbawy & Alshaikh, 1990).

  • Enhancement of Drug Effects : Chlorpromazine, a phenothiazine derivative, effectively intensifies and prolongs the action of various drugs, reducing the need for large doses of narcotics, hypnotics, anesthetics, and muscle relaxants in patients with advanced malignant lesions (Sadove et al., 1954).

  • Treatment for Neuropsychiatric Disorders : Chlorpromazine is effective in treating neuropsychiatric disorders, nausea and vomiting, and intractable hiccoughs. It can enhance the effects of anesthetics and opiates (Moyer et al., 1955).

  • Screening Tool in Food Safety : An enzyme-linked immunosorbent assay has been developed to determine phenothiazine drugs in animal feeds and meat, serving as a rapid screening tool for these drugs in animal-derived foods (Shi et al., 2016).

  • Inhibition of Cellular Processes : Chlorpromazine acts as an inhibitor of cytochrome oxidase and oxidative phosphorylation, affecting the respiratory chain (Dawkins et al., 1959).

  • Phototoxicity Studies : The phototoxic effect of chlorinated phenothiazines is not related to photodechlorination, as photodegradation quantum yields are the same under similar conditions (García et al., 2009).

  • Solubility and Thermodynamics : The Wilson model correlates the experimental solubility of 2-chlorophenothiazine in organic solvents, with strong temperature dependency observed in ethyl acetate and acetonitrile (Wang et al., 2017).

  • Photodynamic Therapy : Aggregation-induced emission luminogens (AIEgens) with different thiophene concentrations can effectively perform long-term near-infrared imaging and photodynamic therapy in vivo and in vitro (Zhang et al., 2022).

Safety And Hazards

2-Chlorophenothiazine may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation .

Future Directions

While specific future directions for 2-Chlorophenothiazine are not available, phenothiazine derivatives have been studied for their diverse biological activities, including promising antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic, and multi-drug resistance reversal properties .

properties

IUPAC Name

2-chloro-10H-phenothiazine
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InChI

InChI=1S/C12H8ClNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KFZGLJSYQXZIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNS
Source PubChem
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DSSTOX Substance ID

DTXSID3057854
Record name 2-Chlorophenothiazine
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Molecular Weight

233.72 g/mol
Source PubChem
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Product Name

2-Chlorophenothiazine

CAS RN

92-39-7
Record name 2-Chlorophenothiazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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